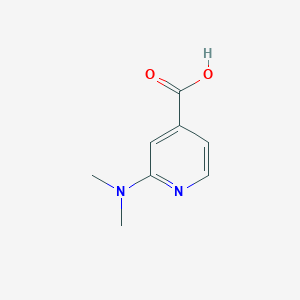

2-Dimethylamino-isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNSLUVHHJGCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424431 | |

| Record name | 2-Dimethylamino-isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77314-81-9 | |

| Record name | 2-Dimethylamino-isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Dimethylamino-isonicotinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dimethylamino-isonicotinic acid, also known as 2-(Dimethylamino)pyridine-4-carboxylic acid, is a heterocyclic organic compound with the chemical formula C₈H₁₀N₂O₂. As a derivative of isonicotinic acid, a core structure in various pharmacologically active molecules, this compound is of significant interest to researchers in medicinal chemistry and drug development. The introduction of a dimethylamino group at the 2-position of the pyridine ring significantly influences the molecule's electronic properties, basicity, and potential biological activity. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with insights into its synthesis, reactivity, and potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | |

| CAS Number | 77314-81-9 | [1][2] |

| Physical Form | Solid | - |

| Storage | Sealed in dry, 2-8°C | [1] |

Solubility Profile (Predicted)

Based on the structure, which contains both a polar carboxylic acid group and a basic dimethylamino group, this compound is expected to exhibit amphoteric behavior. Its solubility is likely to be pH-dependent. In acidic solutions, the pyridine nitrogen and the dimethylamino group will be protonated, increasing solubility in aqueous media. In basic solutions, the carboxylic acid will be deprotonated to a carboxylate, also enhancing aqueous solubility. Its solubility in organic solvents is expected to vary, with higher solubility in polar protic and aprotic solvents.

A general experimental protocol for determining the solubility of pyridine carboxylic acids is outlined below.

Experimental Protocols

Determination of Aqueous Solubility as a Function of pH

This protocol provides a general framework for determining the pH-dependent aqueous solubility of this compound.

Principle: The equilibrium solubility is determined by measuring the concentration of the saturated solution at a specific pH and temperature.

Materials:

-

This compound

-

Deionized water

-

Phosphate buffer solutions (pH 2, 4, 6, 7.4, 8, 10)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Shaking incubator or orbital shaker

-

pH meter

-

0.22 µm syringe filters

Procedure:

-

Prepare a series of phosphate buffer solutions at the desired pH values.

-

Add an excess amount of this compound to a known volume of each buffer solution in separate vials.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

-

Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.

Workflow for Solubility Determination:

Caption: Workflow for determining aqueous solubility.

Synthesis and Reactivity

General Reactivity:

-

Acidity and Basicity: The carboxylic acid group imparts acidic properties, while the pyridine nitrogen and the dimethylamino group provide basic centers. The pKa values of these functional groups will dictate the molecule's charge state at different pH values.

-

Esterification: The carboxylic acid can undergo esterification reactions with alcohols under acidic conditions or using coupling agents.

-

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine using standard peptide coupling reagents.

-

Reactions of the Pyridine Ring: The electron-rich nature of the pyridine ring due to the dimethylamino group may facilitate electrophilic substitution reactions, although the carboxylic acid group is deactivating.

Caption: Hypothetical interaction of this compound with a kinase signaling pathway.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry, materials science, and organic synthesis. While a comprehensive experimental dataset for its properties is currently lacking in publicly available literature, this guide provides a foundational understanding of its structure, predicted properties, and potential applications. The provided experimental protocols offer a starting point for researchers to elucidate its physicochemical characteristics, which will be crucial for unlocking its full potential in various scientific endeavors. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore the utility of this intriguing molecule.

References

Sources

Molecular structure and formula of 2-Dimethylamino-isonicotinic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular structure, properties, and potential applications of 2-Dimethylamino-isonicotinic acid.

Introduction

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. It belongs to the isonicotinic acid family, which are isomers of nicotinic acid (Vitamin B3) and are characterized by a carboxylic acid group at the 4-position of the pyridine ring.[1][2] The presence of a dimethylamino group at the 2-position of the pyridine ring in this compound is expected to significantly influence its electronic properties, basicity, and potential for intermolecular interactions, making it a valuable building block for the synthesis of novel compounds with tailored biological activities or material properties.

Molecular Structure and Formula

The fundamental identity of a chemical compound lies in its molecular structure and formula. This section provides a detailed overview of the structural and chemical identifiers for this compound.

Chemical Identifiers

A consistent and unambiguous way to reference a chemical compound is through its various standardized identifiers.

| Identifier | Value | Source |

| CAS Number | 77314-81-9 | [3] |

| Molecular Formula | C8H10N2O2 | [3] |

| IUPAC Name | 2-(Dimethylamino)pyridine-4-carboxylic acid | Inferred from structure |

| SMILES | O=C(O)C1=CC=NC(N(C)C)=C1 | [3] |

Molecular Visualization

A visual representation of the molecular structure is crucial for understanding its chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 166.18 g/mol | [3] |

| Appearance | White crystalline powder (predicted) | General observation for similar compounds |

| Solubility | Soluble in water (predicted) | [4] |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis and Characterization

Synthesis Pathway

Caption: A potential synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-isonicotinic acid in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add an excess of dimethylamine (as a solution in a suitable solvent or as a gas). The use of a non-nucleophilic base, such as potassium carbonate, may be required to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by acidification to precipitate the carboxylic acid, followed by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography.

Characterization Techniques

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the dimethylamino, pyridine ring, and carboxylic acid protons and carbons, respectively, and their connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs suggest several areas of potential utility for researchers and drug development professionals.

Ligand Design and Medicinal Chemistry

The presence of both a carboxylic acid and a tertiary amine group makes this compound an attractive scaffold for ligand design.[4] These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and salt bridges, with biological targets like enzymes and receptors.[4] The pyridine core is a common feature in many biologically active molecules.

Organic Synthesis and Catalysis

As a functionalized heterocyclic compound, it can serve as a versatile building block in organic synthesis for the construction of more complex molecules.[4] The dimethylamino group can also influence the reactivity of the pyridine ring and could be explored in the context of organocatalysis.[4]

Materials Science

Pyridine derivatives are known to be used in the development of new materials. The functional groups on this compound could allow for its incorporation into polymers or coordination complexes with interesting electronic or photophysical properties.

Conclusion

This compound represents a chemical entity with significant potential, primarily as a building block in the synthesis of novel compounds for pharmaceutical and material science applications. Its distinct combination of a pyridine core, a carboxylic acid, and a dimethylamino group provides a rich chemical space for exploration. Further research into the synthesis, characterization, and application of this compound is warranted to fully elucidate its potential.

References

-

Isonicotinic acid, Hi-LR™ . HiMedia Laboratories. [Link]

-

2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride | 1220036-44-1 . Adooq Bioscience. [Link]

Sources

An In-Depth Technical Guide to 2-Dimethylamino-isonicotinic Acid (CAS 77314-81-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Dimethylamino-isonicotinic acid, registered under CAS number 77314-81-9, is a substituted pyridine carboxylic acid. While extensive research on its intrinsic biological activity is not widely published, its primary role has been established as a crucial chemical intermediate in the synthesis of complex pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, known applications, particularly in the development of prokineticin receptor modulators, and inferred methodologies for its synthesis and characterization. The document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery programs.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-(Dimethylamino)-4-pyridinecarboxylic acid, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 77314-81-9 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | Solid | [1] |

| Density | 1.247 g/mL | [1] |

| Flash Point | 204 °C | [1] |

Synthesis and Characterization

While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from methods used for analogous 2-(dialkylamino)pyridine-4-carboxylic acids. A plausible synthetic route is outlined below.

Postulated Synthesis Workflow

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-isonicotinic acid, with dimethylamine. This reaction would likely be carried out in a suitable solvent and may require elevated temperatures or the use of a catalyst.

Caption: Postulated synthesis of this compound.

Characterization

Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds, such as other substituted isonicotinic acids.[3][4][5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, a singlet for the two methyl groups of the dimethylamino moiety, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pyridine ring, the methyl carbons of the dimethylamino group, and the carboxylic acid carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretching of the dimethylamino group, and C=C and C=N stretching of the pyridine ring.

Applications in Drug Discovery and Development

The primary documented application of this compound is as a key building block in the synthesis of piperidine derivatives that function as prokineticin receptor modulators.[8][9][10][11][12]

Role in the Synthesis of Prokineticin Receptor Modulators

Prokineticins are a family of proteins that regulate various physiological processes, and their receptors are targets for the treatment of conditions such as pain and inflammation. In a patented synthetic route, this compound is used as a carboxylic acid component in an amide coupling reaction with a piperidine-containing fragment. This reaction is a critical step in the construction of the final prokineticin receptor modulator.

Experimental Protocol: Amide Coupling

The following is a generalized, representative protocol for the use of this compound in an amide coupling reaction, based on standard laboratory procedures.

-

Dissolution: Dissolve this compound and the desired amine-containing substrate in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide).

-

Addition of Coupling Agents: To the solution, add a peptide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Caption: Workflow for amide coupling using this compound.

Safety, Handling, and Storage

While a specific material safety data sheet (MSDS) for this compound is not widely available, general precautions for handling pyridine carboxylic acids should be followed.[1][13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Future Research Directions

The limited publicly available data on this compound presents several opportunities for future research:

-

Biological Activity Screening: A thorough investigation into the intrinsic biological activities of this compound could reveal novel pharmacological properties.

-

Synthesis Optimization: Development and publication of a detailed, optimized, and scalable synthesis protocol would be of great value to the scientific community.

-

Spectroscopic Analysis: The acquisition and publication of comprehensive experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) would provide a valuable reference for researchers.

-

Exploration of New Applications: Given its utility as a synthetic intermediate, exploring its use in the synthesis of other classes of bioactive molecules could broaden its applicability.

References

-

2,6-Pyridinedicarboxylic acid - Bio-Strategy. (n.d.). Retrieved January 11, 2026, from [Link]

- WO2006048172A1 - Process for preparation of isonicotinic acid derivatives - Google Patents. (n.d.).

-

Modeling of Human Prokineticin Receptors: Interactions with Novel Small-Molecule Binders and Potential Off-Target Drugs - PubMed Central. (2011). Retrieved January 11, 2026, from [Link]

-

Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). Retrieved January 11, 2026, from [Link]

-

(PDF) Modeling of Human Prokineticin Receptors: Interactions with Novel Small-Molecule Binders and Potential Off-Target Drugs - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Illustration of the synthesis and localization of prokineticin receptors. Created in BioRender.com. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Prokineticin-Receptor Network: Mechanisms of Regulation - PubMed. (2022). Retrieved January 11, 2026, from [Link]

-

Modeling of Human Prokineticin Receptors: Interactions with Novel Small-Molecule Binders and Potential Off-Target Drugs - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]

-

Isonicotinic acid - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

- US2748137A - Process for preparing isonicotinic acid - Google Patents. (n.d.).

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. (n.d.). Retrieved January 11, 2026, from [Link]

-

Isonicotinic acid, 2-amino-6-chloro-, hydrazide - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 11, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

-

2,6-Dihydroxyisonicotinic acid - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

Isonicotinic acid, 2-phenylethyl ester - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. Pyridine-2,3-dicarboxylic acid(89-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. shd-pub.org.rs [shd-pub.org.rs]

- 4. Isonicotinic acid, 2-amino-6-chloro-, hydrazide [webbook.nist.gov]

- 5. 2,6-Dihydroxyisonicotinic acid [webbook.nist.gov]

- 6. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modeling of Human Prokineticin Receptors: Interactions with Novel Small-Molecule Binders and Potential Off-Target Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Prokineticin-Receptor Network: Mechanisms of Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Modeling of Human Prokineticin Receptors: Interactions with Novel Small-Molecule Binders and Potential Off-Target Drugs | Semantic Scholar [semanticscholar.org]

- 13. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. web.pdx.edu [web.pdx.edu]

- 15. bio.vu.nl [bio.vu.nl]

- 16. jubilantingrevia.com [jubilantingrevia.com]

The Dawn of a New Era in Chemotherapy: An In-depth Technical Guide to the Early Discovery and History of Isonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: From Obscurity to a Nobel Pursuit

The journey of isonicotinic acid and its derivatives from chemical curiosities to cornerstones of modern medicine is a compelling narrative of serendipity, systematic investigation, and scientific rigor. This guide eschews a conventional chronological recitation of events. Instead, it delves into the pivotal moments of discovery, the underlying chemical principles, and the experimental intricacies that propelled these compounds to the forefront of the fight against tuberculosis. We will explore the initial synthesis of the core scaffold, the unexpected discovery of its profound biological activity, and the early structure-activity relationship studies that paved the way for rational drug design.

Part 1: The Genesis of a Scaffold - The First Synthesis of Isonicotinic Acid

The story of isonicotinic acid begins in the late 19th century, long before its therapeutic potential was imagined. The Austrian chemist Hugo Weidel is credited with its first synthesis in 1886. His work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundational chemistry for what would become a life-saving class of drugs.

Weidel's approach involved the oxidation of cinchonine, a major alkaloid found in cinchona bark. This process, while historically significant, is not practical for large-scale synthesis. A more common and scalable method, developed later, involves the oxidation of γ-picoline (4-methylpyridine), a readily available coal tar derivative.

Experimental Protocol: Oxidation of γ-Picoline to Isonicotinic Acid

This protocol is a representative example of the early methods used for the synthesis of isonicotinic acid.

Materials:

-

γ-Picoline (4-methylpyridine)

-

Potassium permanganate (KMnO4)

-

Sulfuric acid (H2SO4)

-

Sodium bisulfite (NaHSO3)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Litmus paper

Procedure:

-

Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of γ-picoline in water is prepared. To this solution, a concentrated solution of potassium permanganate is added portion-wise with vigorous stirring. The reaction is exothermic and the temperature should be monitored and controlled. The mixture is then heated to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Work-up: The reaction mixture is cooled, and the precipitated manganese dioxide (MnO2) is removed by filtration. The filtrate is then acidified with sulfuric acid and treated with a solution of sodium bisulfite to reduce any remaining manganese dioxide.

-

Isolation: The acidic solution is concentrated by evaporation. Upon cooling, crude isonicotinic acid precipitates. The precipitate is collected by filtration and washed with cold water.

-

Purification: The crude isonicotinic acid is purified by recrystallization from hot water or ethanol. The purity of the final product can be assessed by its melting point (approximately 317 °C).

Causality Behind Experimental Choices:

-

Potassium permanganate was a powerful and readily available oxidizing agent in the late 19th and early 20th centuries.

-

Refluxing ensures that the reaction proceeds at a constant and elevated temperature, increasing the reaction rate.

-

The acidification and treatment with sodium bisulfite are crucial for removing the manganese dioxide byproduct and ensuring a clean filtrate.

-

Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility at different temperatures.

Part 2: The Serendipitous Discovery of a "Miracle Drug" - Isoniazid

For decades, isonicotinic acid remained a compound of academic interest. Its dramatic entry into the world of medicine was the result of a convergence of independent research efforts in the early 1950s. Scientists at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer, while searching for new antitubercular agents, synthesized and tested a series of isonicotinic acid derivatives.[1]

The key breakthrough was the synthesis of isonicotinic acid hydrazide, which came to be known as isoniazid . The initial synthesis of this compound, however, predates its discovery as a therapeutic agent. In 1912, Hans Meyer and Josef Mally at the German University in Prague first prepared isoniazid during their doctoral research.[1] Their work, published in the Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, lay dormant in the scientific literature for forty years.

The rediscovery and recognition of isoniazid's potent antitubercular activity in the early 1950s was a landmark event. Clinical trials, notably those conducted by Edward Robitzek and Irving Selikoff, demonstrated its remarkable efficacy in treating tuberculosis patients, leading to its rapid adoption as a first-line treatment.[2]

Experimental Protocol: The Synthesis of Isoniazid

The following protocol is based on the methods described in the early 1950s.

Materials:

-

Isonicotinic acid ethyl ester (or isonicotinic acid)

-

Hydrazine hydrate (85% or 99-100%)

-

Ethanol (95% or absolute)

Procedure:

-

Reaction Setup: A mixture of isonicotinic acid ethyl ester and an excess of hydrazine hydrate in ethanol is placed in a round-bottom flask fitted with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the disappearance of the starting ester (e.g., by thin-layer chromatography).

-

Isolation and Purification: After the reaction is complete, the solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting solid residue is then recrystallized from a suitable solvent, such as ethanol or water, to yield pure isoniazid as white crystalline needles. The melting point of pure isoniazid is approximately 171-173 °C.

Causality Behind Experimental Choices:

-

Isonicotinic acid ethyl ester was often used as the starting material as it is generally more reactive towards nucleophilic attack by hydrazine than the free carboxylic acid.

-

Hydrazine hydrate is the key reagent that introduces the hydrazide functionality, which was later found to be crucial for the drug's activity.

-

Ethanol serves as a good solvent for both reactants and allows the reaction to be carried out at a convenient reflux temperature.

-

Recrystallization is essential for obtaining a product of high purity, which is critical for pharmaceutical applications.

Part 3: Expanding the Arsenal - The Advent of Iproniazid

Following the success of isoniazid, researchers began to explore modifications of its structure to potentially improve its activity or alter its properties. One of the earliest and most significant derivatives was iproniazid , the isopropyl derivative of isoniazid. Initially investigated for its antitubercular properties, iproniazid was later found to have a profound and unexpected side effect: mood elevation in patients. This observation led to its development as the first monoamine oxidase (MAO) inhibitor and one of the first antidepressant drugs.

Experimental Protocol: Synthesis of Iproniazid

The synthesis of iproniazid from isoniazid is a straightforward alkylation reaction.

Materials:

-

Isoniazid

-

Isopropyl bromide

-

Sodium ethoxide

-

Absolute ethanol

Procedure:

-

Preparation of Sodium Ethoxide: Sodium metal is carefully dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

Alkylation: Isoniazid is dissolved in absolute ethanol, and the sodium ethoxide solution is added. To this mixture, isopropyl bromide is added dropwise with stirring.

-

Reaction and Work-up: The reaction mixture is heated to reflux for several hours. After cooling, the precipitated sodium bromide is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Isolation and Purification: The resulting crude iproniazid is purified by recrystallization from a suitable solvent, such as a mixture of benzene and petroleum ether, to yield the final product as crystalline needles.

Causality Behind Experimental Choices:

-

The use of a strong base like sodium ethoxide is necessary to deprotonate the hydrazide nitrogen, making it a more potent nucleophile for the subsequent reaction with isopropyl bromide.

-

Isopropyl bromide serves as the alkylating agent to introduce the isopropyl group.

-

Absolute ethanol is used as the solvent to prevent the hydrolysis of sodium ethoxide.

Part 4: Unraveling the Mechanism - Early Structure-Activity Relationship (SAR) Studies

The discovery of isoniazid and iproniazid spurred a flurry of research into the relationship between their chemical structure and biological activity. These early SAR studies, though rudimentary by modern standards, provided crucial insights that guided the development of future drugs.

Key Findings from Early SAR Studies:

| Structural Modification | Effect on Antitubercular Activity |

| Position of the Carboxylic Acid Group | The 4-position (isonicotinic) was found to be optimal. Nicotinic (3-position) and picolinic (2-position) acid derivatives showed significantly lower or no activity. |

| Modification of the Hydrazide Moiety | The -CONHNH2 group was found to be essential. Replacement with other functional groups generally led to a loss of activity. |

| Substitution on the Pyridine Ring | Small alkyl or halo substitutions on the pyridine ring were tolerated to some extent, but larger groups often diminished activity. |

| Alkylation of the Hydrazide Nitrogen | As seen with iproniazid, mono-alkylation of the terminal nitrogen was tolerated and, in some cases, led to different pharmacological profiles (e.g., MAO inhibition). Di-alkylation generally resulted in a loss of antitubercular activity. |

These early observations underscored the high specificity of the molecular requirements for antitubercular action. It was later discovered that isoniazid is a prodrug, activated by the mycobacterial enzyme catalase-peroxidase (KatG). This activation process is highly sensitive to the drug's structure, explaining the stringent SAR.

Visualizing the Journey

Timeline of Key Discoveries

Caption: A timeline highlighting the key milestones in the discovery of isonicotinic acid derivatives.

Synthetic Pathways

Caption: Simplified synthetic routes to isonicotinic acid, isoniazid, and iproniazid.

Conclusion: A Legacy of Innovation

The early history of isonicotinic acid derivatives is a powerful illustration of how fundamental chemical research can, sometimes decades later, lead to profound medical breakthroughs. The journey from Weidel's initial synthesis to the widespread clinical use of isoniazid and the discovery of iproniazid's novel pharmacology laid the groundwork for modern antitubercular therapy and psychopharmacology. For today's researchers, this story serves as a reminder of the enduring value of curiosity-driven science and the potential for transformative discoveries to emerge from unexpected quarters.

References

-

Weidel, H. (1886). Ueber die Oxydation des Cinchonins. Berichte der deutschen chemischen Gesellschaft, 19(1), 1549-1556. [Link]

-

Meyer, H., & Mally, J. (1912). Über Hydrazinderivate der Pyridincarbonsäuren. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 33(1), 393-414. [Link]

-

Robitzek, E. H., & Selikoff, I. J. (1952). Hydrazine derivatives of isonicotinic acid (rimifon, marsilid) in the treatment of active progressive caseous-pneumonic tuberculosis; a preliminary report. The American review of tuberculosis, 65(4), 402–428. [Link]

-

Fox, H. H. (1952). The Chemical Approach to the Control of Tuberculosis. Science, 116(3006), 129–134. [Link]

Sources

Biological activity of 2-Dimethylamino-isonicotinic acid

An In-Depth Technical Guide to the Biological Activity of 2-Dimethylamino-isonicotinic Acid

Foreword

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to understanding and evaluating the biological activity of this compound. While existing literature on this specific molecule is nascent, its structural similarity to the well-established isonicotinic acid pharmacophore presents a compelling case for its potential bioactivity. This guide is structured not as a review of existing data, but as a strategic workflow for the de novo characterization of this compound. We will proceed from foundational principles, outlining a logical, tiered approach to unlock its therapeutic potential. Every protocol herein is designed as a self-validating system, providing you with the rationale and methodology to generate robust, reproducible data.

Introduction to this compound: A Molecule of Interest

This compound is a derivative of isonicotinic acid, a pyridine-4-carboxylic acid. The parent molecule is a cornerstone in medicinal chemistry, most famously as the precursor to the frontline anti-tuberculosis drug, isoniazid.[1] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The introduction of a dimethylamino group at the 2-position of the pyridine ring in this compound is a key structural modification that warrants investigation. This substitution can significantly alter the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its pharmacokinetic profile and biological targets.

The presence of the isonicotinic acid scaffold suggests several plausible avenues of biological activity that merit exploration:

-

Antimicrobial Effects: Drawing parallels with isoniazid, this compound could potentially interfere with microbial metabolic pathways.[3]

-

Anti-inflammatory Potential: Numerous isonicotinic acid derivatives have been shown to inhibit inflammatory mediators.[2][4]

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyridine nitrogen and overall structure bear resemblance to nicotinic agonists and antagonists, suggesting a potential role in neurological pathways.

This guide will provide the experimental frameworks to systematically investigate these hypotheses.

A Tiered Approach to Biological Activity Screening

A logical progression of experiments is crucial to efficiently characterize a novel compound. We propose a three-tiered approach, starting with broad cytotoxicity assessments, followed by targeted primary screens for predicted activities, and culminating in more complex mechanistic studies.

Caption: Tiered experimental workflow for characterizing this compound.

Tier 1: Foundational Assays - Cytotoxicity Profiling

Before assessing specific therapeutic activities, it is imperative to determine the cytotoxic profile of this compound. This foundational data informs the concentration range for subsequent experiments and provides an early indication of the compound's therapeutic window. We will utilize two complementary assays: the MTT assay to measure metabolic activity (cell viability) and the LDH assay to quantify membrane integrity (cell death).

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human embryonic kidney 293 (HEK293) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Experimental Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[1][5]

Materials:

-

Cells and compound dilutions prepared as in the MTT assay.

-

Commercially available LDH cytotoxicity assay kit.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Prepare cell plates with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[1]

-

After the desired incubation period (24, 48, 72 hours), transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]

-

Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

-

Incubate for the recommended time at room temperature, protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Data Presentation and Interpretation

The results from the cytotoxicity assays should be summarized in a table to facilitate the determination of the IC₅₀ (half-maximal inhibitory concentration) and to select non-toxic concentrations for further experiments.

| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |

| 0.1 | 98 ± 3 | 2 ± 1 |

| 1 | 95 ± 4 | 4 ± 2 |

| 10 | 92 ± 5 | 7 ± 3 |

| 50 | 75 ± 6 | 28 ± 4 |

| 100 | 52 ± 5 | 45 ± 5 |

| 200 | 21 ± 4 | 78 ± 6 |

Hypothetical data presented as mean ± standard deviation.

Tier 2: Primary Activity Screens

Based on the cytotoxicity profile, we can proceed with primary screens to test our main hypotheses.

Antimicrobial Activity

The structural similarity to isoniazid prompts the investigation of this compound's antimicrobial properties. The initial screen should involve determining the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Prepare a stock solution of this compound in an appropriate solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Many isonicotinic acid derivatives exhibit anti-inflammatory effects.[2] A primary screen for this activity can be a cyclooxygenase (COX) inhibition assay.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Utilize a commercial COX inhibitor screening assay kit.

-

Prepare various concentrations of this compound.

-

In separate wells of a 96-well plate, add the COX-1 and COX-2 enzymes.

-

Add the compound dilutions to the wells and incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin H2 (PGH2) using the detection method provided in the kit (often colorimetric or fluorometric).

-

Calculate the percentage of COX-1 and COX-2 inhibition relative to a control without the compound.

Nicotinic Acetylcholine Receptor (nAChR) Binding

The pyridine moiety is a key feature in many nAChR ligands. A competitive radioligand binding assay can determine if this compound interacts with nAChRs.

Experimental Protocol: nAChR Competitive Binding Assay

-

Prepare membrane fractions from cells expressing the desired nAChR subtype (e.g., α4β2).

-

In a multi-well plate, incubate the membrane preparation with a known radioligand for the nAChR (e.g., [³H]-epibatidine) and varying concentrations of this compound.[7]

-

After incubation, separate the bound and free radioligand by rapid filtration.[7]

-

Measure the radioactivity of the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Tier 3: Mechanistic Studies

Positive results in the primary screens will necessitate further investigation into the mechanism of action.

Caption: Hypothetical mechanism of antimicrobial action for this compound.

For example, if antimicrobial activity is observed against Mycobacterium tuberculosis, studies could investigate if the compound requires activation by the mycobacterial enzyme KatG and if it inhibits mycolic acid synthesis, similar to isoniazid.[5] If anti-inflammatory activity is confirmed, further studies could assess its effect on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. If nAChR binding is detected, electrophysiological studies could determine whether the compound acts as an agonist or antagonist.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural heritage points towards a high probability of discovering significant biological activities. The experimental roadmap laid out in this guide provides a robust, logical, and efficient pathway for its characterization. By systematically applying these validated protocols, the scientific community can effectively elucidate the therapeutic potential of this novel compound, paving the way for future drug development endeavors.

References

- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research, 21(7), 1-20.

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC. Retrieved from [Link]

-

Experimental workflow of activity-based profiling experiments. (n.d.). ResearchGate. Retrieved from [Link]

-

Formation of the Nicotinic Acetylcholine Receptor Binding Sites. (n.d.). PMC. Retrieved from [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). PubMed Central. Retrieved from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NIH. Retrieved from [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). PMC. Retrieved from [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. Retrieved from [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved from [Link]

-

Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. (2022). ACS Publications. Retrieved from [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PMC. Retrieved from [Link]

-

Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (n.d.). PMC. Retrieved from [Link]

-

A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (n.d.). MDPI. Retrieved from [Link]

-

In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (n.d.). Frontiers. Retrieved from [Link]

-

Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. (2011). Frontiers. Retrieved from [Link]

-

A novel compound with antimicrobial activity against staphylococcus aureus. (2021). Ovid. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved from [Link]

-

Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (n.d.). PMC. Retrieved from [Link]

-

Update on in vitro cytotoxicity assays for drug development. (2015). ResearchGate. Retrieved from [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). ResearchGate. Retrieved from [Link]

-

In vitro studies on isonicotinic acid hydrazide. (1952). PubMed. Retrieved from [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. (2009). ResearchGate. Retrieved from [Link]

-

LDH Cytotoxicity Assay Kit. (n.d.). NACALAI TESQUE, INC. Retrieved from [Link]

-

Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024). Microbiology Spectrum. Retrieved from [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved from [Link]

-

Fc-enhanced anti-CCR6 antibody elicits robust therapeutic effects across multiple autoimmune diseases. (n.d.). Frontiers. Retrieved from [Link]

-

Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). (n.d.). ResearchGate. Retrieved from [Link]

-

LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

Sources

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 6. ovid.com [ovid.com]

- 7. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]

An Investigator's Guide to the Mechanism of Action of 2-Dimethylamino-isonicotinic acid

A Senior Application Scientist's Perspective on Elucidating Novel Compound Activity

Abstract

Direct pharmacological data on 2-Dimethylamino-isonicotinic acid is not extensively documented in publicly available literature. However, its structural similarity to nicotinic acid (Niacin), a well-characterized modulator of lipid metabolism, provides a strong rationale for a targeted investigation into its mechanism of action. This guide presents a scientifically-grounded framework for researchers and drug development professionals to systematically elucidate the biological activities of this and similar novel chemical entities. We will proceed from hypothesized targets, based on established pharmacology of structural analogs, to a comprehensive, multi-phased experimental workflow. The core hypothesis is that this compound functions as a modulator of lipid and inflammatory pathways, primarily through interaction with the nicotinic acid receptor, GPR109A.

Introduction: Deconstructing the Molecule

This compound is a derivative of isonicotinic acid (pyridine-4-carboxylic acid). The addition of a dimethylamino group at the 2-position significantly alters the molecule's electronic and steric properties compared to its parent compound or its well-known isomer, nicotinic acid (pyridine-3-carboxylic acid). While derivatives of isonicotinic acid are known for a range of biological activities, including the profound antimycobacterial action of isoniazid, the specific pharmacology of this compound remains to be defined[1][2][3][4].

The structural analogy to nicotinic acid, a cornerstone therapy for dyslipidemia for over 50 years, is the most compelling starting point for investigation[5]. Nicotinic acid exerts pleiotropic effects, most notably increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides[6][7][8]. These effects are mediated through multiple mechanisms, providing a rich landscape of potential targets for our subject compound[9].

This guide, therefore, will operate from the evidence-based hypothesis that this compound may share mechanistic pathways with nicotinic acid. The following sections will detail these hypothesized targets and provide a rigorous, step-by-step experimental plan to validate them.

Hypothesized Molecular Targets & Mechanisms of Action

Based on the extensive research into nicotinic acid, we can propose two primary, interconnected mechanisms for investigation.

The principal target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, or HCAR2)[10]. This receptor is highly expressed in adipocytes (fat cells) and various immune cells, including macrophages and neutrophils[5][11].

Mechanism of Action: Activation of GPR109A in adipocytes leads to the coupling of an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This action reduces intracellular levels of cyclic AMP (cAMP)[5][6]. A decrease in cAMP reduces the activity of Protein Kinase A (PKA), a key enzyme that promotes the breakdown of stored triglycerides into free fatty acids (lipolysis)[6]. The net result is a potent reduction in the release of free fatty acids from adipose tissue into the bloodstream. This decrease in circulating free fatty acids reduces the substrate available to the liver for the synthesis of triglycerides and subsequent assembly of VLDL particles[6][8].

It is therefore hypothesized that this compound may act as an agonist at the GPR109A receptor.

Caption: Hypothesized GPR109A Signaling Pathway Activation.

Recent research has revealed GPR109A-independent actions of nicotinic acid. A key mechanism is the direct inhibition of the enzyme diacylglycerol acyltransferase 2 (DGAT2) in the liver[9][12].

Mechanism of Action: DGAT2 is a critical enzyme in the final step of triglyceride synthesis in hepatocytes (liver cells). By directly inhibiting DGAT2, nicotinic acid reduces the liver's capacity to produce triglycerides. This leads to two significant downstream effects:

-

Decreased VLDL Secretion: Reduced triglyceride availability impairs the assembly and secretion of VLDL particles. Since LDL is a remnant of VLDL metabolism, this also leads to lower LDL levels[9][12].

-

Accelerated ApoB Degradation: The major structural protein of VLDL and LDL, Apolipoprotein B (ApoB), is degraded intracellularly when it cannot be lipidated to form new lipoprotein particles[8].

We hypothesize that this compound may, in addition to or independently of GPR109A agonism, act as a direct inhibitor of hepatic DGAT2.

Experimental Validation Workflow

To systematically test these hypotheses, a phased approach is recommended, moving from molecular-level interactions to functional cellular outcomes.

Caption: Phased Experimental Workflow for Mechanism Validation.

The initial step is to determine if the compound physically interacts with its hypothesized molecular targets in a cell-free system.

Protocol 1: GPR109A Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor.

-

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) overexpressing the human GPR109A receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the GPR109A membranes, a known concentration of a radiolabeled GPR109A ligand (e.g., [³H]-Nicotinic Acid), and serial dilutions of this compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Detection: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data is fit to a one-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: DGAT2 Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory potential (IC50) of the compound on DGAT2 enzymatic activity.

-

Methodology:

-

Enzyme Source: Use microsomes isolated from insect or mammalian cells overexpressing human DGAT2 as the enzyme source.

-

Substrates: Prepare substrates: 1,2-dioleoyl-sn-glycerol (DAG) and radiolabeled [¹⁴C]oleoyl-CoA.

-

Reaction Mixture: In a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5), combine the DGAT2-containing microsomes, DAG, and serial dilutions of this compound.

-

Initiation: Start the reaction by adding [¹⁴C]oleoyl-CoA.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Termination: Stop the reaction by adding a solution of isopropanol/heptane/water.

-

Lipid Extraction: Extract the lipids (including the newly synthesized [¹⁴C]-triglycerides) into the heptane phase.

-

Detection: Quantify the radioactivity in the heptane phase using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO) and plot against the compound concentration to determine the IC50 value.

-

These assays confirm whether the binding or inhibition observed in vitro translates to a functional response in a living cell.

Protocol 3: GPR109A-Mediated cAMP Inhibition Assay

-

Objective: To measure the functional agonism of the compound at the GPR109A receptor by quantifying its ability to inhibit cAMP production.

-

Methodology:

-

Cell Culture: Use a Chinese Hamster Ovary (CHO) cell line stably expressing human GPR109A.

-

Cell Plating: Seed the cells in a 96-well plate and grow to near confluency.

-

Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with serial dilutions of this compound in the presence of forskolin (an adenylyl cyclase activator).

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the compound concentration. A dose-response curve is generated to calculate the EC50 value, representing the concentration that produces 50% of the maximal inhibitory effect.

-

Data Presentation and Interpretation

The quantitative data gathered from these experiments should be summarized for clear comparison and interpretation.

| Assay | Parameter | Hypothetical Value (this compound) | Hypothetical Value (Nicotinic Acid - Control) | Interpretation |

| GPR109A Radioligand Binding | Ki | 500 nM | 150 nM | Demonstrates direct binding to the receptor, with moderate affinity. |

| GPR109A-CHO cAMP Inhibition | EC50 | 750 nM | 200 nM | Confirms functional agonism at the receptor. |

| DGAT2 Enzyme Inhibition | IC50 | > 50 µM | 15 µM | Suggests weak or no direct inhibition of the DGAT2 enzyme at relevant doses. |

| 3T3-L1 Adipocyte Lipolysis | IC50 | 1.2 µM | 0.5 µM | Validates the anti-lipolytic effect in a relevant cell model. |

| HepG2 Triglyceride Synthesis | IC50 | > 50 µM | 25 µM | Correlates with the lack of direct DGAT2 inhibition. |

Interpretation of Hypothetical Results: The hypothetical data in the table would strongly suggest that the primary mechanism of action for this compound is GPR109A agonism . The compound binds to the receptor and elicits a functional response (cAMP inhibition), which translates to a physiological effect (inhibition of lipolysis in adipocytes). The lack of activity in the DGAT2 and hepatocyte assays would indicate that, unlike nicotinic acid, this derivative does not possess significant direct hepatic effects.

Conclusion

While direct evidence for the mechanism of action of this compound is sparse, its chemical structure provides a powerful starting point for a hypothesis-driven investigation. By leveraging the well-understood pharmacology of nicotinic acid, researchers can employ a systematic workflow encompassing in vitro binding, enzymatic assays, and cell-based functional screens. This approach, moving from molecular target engagement to cellular response, provides a robust and efficient path to characterizing the compound's biological activity. The protocols and framework outlined in this guide offer a comprehensive roadmap for elucidating the mechanism of action, not only for this compound but for any novel compound with a clear structural relationship to a known pharmacological agent.

References

-

StatPearls - Niacin. (2023). National Center for Biotechnology Information. [Link]

-

Lorenzen, A., & Gille, A. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. [Link]

-

Carlson, L. A. (2005). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis. [Link]

-

Kashyap, M. L. (2011). Recent advances in niacin and lipid metabolism. Current Opinion in Cardiology. [Link]

-

Thangaraju, M., & Ganapathy, V. (2007). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Journal of Biological Chemistry. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]

-

Rideout, T. C. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites. [Link]

-

Graff, E. C., & Fang, H. (2016). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]

-

Thangaraju, M., & Ganapathy, V. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]

-

Bhutia, Y. D., & Ganapathy, V. (2020). GPR109A activation and aging liver. Aging. [Link]

-

Rubin, B., et al. (1952). Pharmacology of isonicotinic acid hydrazide (nydrazid). The American Review of Tuberculosis. [Link]

-

Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry. [Link]

-

Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science. [Link]

-

Singh, S., & Kumar, A. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Molecular Biosciences. [Link]

-

Patel, R. B., et al. (2019). Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. ResearchGate. [Link]

Sources

- 1. Pharmacology of isonicotinic acid hydrazide (nydrazid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. annualreviews.org [annualreviews.org]

- 7. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

2-Dimethylamino-isonicotinic acid interaction with nicotinic acid receptors

An In-depth Technical Guide to the Characterization of 2-Dimethylamino-isonicotinic Acid as a Novel Ligand for the Nicotinic Acid Receptor GPR109A

Executive Summary

The nicotinic acid receptor, GPR109A (also known as HCA₂), is a well-established G protein-coupled receptor (GPCR) with significant therapeutic relevance, particularly in the management of dyslipidemia and in modulating inflammatory responses.[1][2] Its activation by endogenous ligands like β-hydroxybutyrate and pharmacological agents such as niacin triggers complex signaling cascades that present opportunities for novel drug development.[1][2] This guide provides a comprehensive framework for the characterization of a novel chemical entity, this compound, as a potential ligand for GPR109A. While direct studies on this specific compound's interaction with GPR109A are not yet published, this document serves as a detailed roadmap for its systematic evaluation. We will proceed from initial in silico modeling to detailed biochemical and cell-based functional assays, explaining the causality behind each experimental choice. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to determine the binding affinity, potency, efficacy, and potential for biased agonism of novel GPR109A ligands.

Introduction to the GPR109A Receptor System

GPR109A: Structure, Expression, and Physiological Roles

GPR109A is a member of the hydroxycarboxylic acid receptor family and is encoded by the HCAR2 gene. It is predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils, as well as in keratinocytes and intestinal epithelial cells.[1][2] The receptor plays a crucial role in metabolic regulation and immune surveillance.

-

Metabolic Regulation: In adipocytes, GPR109A activation is famously linked to the anti-lipolytic effect of niacin. This action is mediated through the coupling to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][3] This decrease in cAMP reduces the activity of protein kinase A and hormone-sensitive lipase, ultimately suppressing the hydrolysis of triglycerides and the release of free fatty acids into circulation.[1][4]

-

Immunomodulation: GPR109A activation on immune cells exerts potent anti-inflammatory effects. For instance, it can suppress the expression and secretion of inflammatory cytokines in adipocytes and monocytes.[1] In the colon, GPR109A is activated by high concentrations of butyrate, a product of bacterial fermentation, where it functions as a tumor suppressor and helps maintain intestinal homeostasis.[5][6]

The Ligand: this compound

This compound is a derivative of isonicotinic acid (also known as pyridine-4-carboxylic acid).[7][8][9] Its structure, featuring a pyridine ring with a carboxylic acid group and a dimethylamino moiety, presents functional groups that are amenable to forming interactions within the binding pockets of receptors. While its specific biological activities are yet to be defined, its structural relation to nicotinic acid (pyridine-3-carboxylic acid) makes it a compelling candidate for investigation as a ligand for GPR109A.

GPR109A Signaling: Canonical and Non-Canonical Pathways

GPR109A signaling is multifaceted, extending beyond the canonical Gαi-mediated inhibition of cAMP.

-

Gαi-Mediated Pathway: The primary and best-characterized pathway involves the activation of the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, reduced cAMP, and downstream metabolic effects.[1][3]

-

β-Arrestin-Mediated Pathway: Like many GPCRs, GPR109A can also signal through β-arrestin proteins. Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[3][10] This recruitment not only desensitizes the G protein signal but can also initiate a separate wave of signaling, potentially activating pathways like the ERK1/2 cascade.[3] This dual signaling capability introduces the concept of "biased agonism," where a ligand may preferentially activate one pathway over the other, a concept of significant interest in modern drug development.[11]

The following diagram illustrates the primary signaling cascades initiated by GPR109A activation.

Caption: GPR109A dual signaling pathways.

Methodologies for Ligand Characterization

A tiered approach is essential for robustly characterizing a novel ligand. We begin with computational predictions and progress to direct binding and cell-based functional assays.

In Silico Analysis: Molecular Docking

Rationale: Before committing to resource-intensive wet-lab experiments, molecular docking provides a predictive assessment of whether this compound can physically fit into the GPR109A binding pocket and what key interactions might stabilize its binding. Studies have identified several critical residues for niacin binding, including Arg111 (TMH3), Trp91 (ECL1), Ser178 (ECL2), and Phe276/Tyr284 (TMH7).[12][13] Arg111 is particularly crucial, serving as an anchor for the ligand's carboxylate group.[13]

Protocol:

-

Receptor Model Preparation: Obtain a high-quality 3D model of human GPR109A. If a crystal structure is unavailable, a homology model can be built using a suitable GPCR template (e.g., from the PDB database).

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger Maestro) to predict the binding pose of the ligand within the GPR109A binding pocket, defined by the key residues identified from mutagenesis studies.[12][13]

-

Analysis: Analyze the top-scoring poses. Look for favorable interactions, such as hydrogen bonds (especially between the ligand's carboxylate and Arg111) and hydrophobic interactions. Calculate the predicted binding energy.

Biochemical Characterization: Radioligand Binding Assay

Rationale: This is the gold standard for determining a ligand's affinity (Kᵢ) for a receptor. A competitive binding assay measures the ability of the unlabeled test compound (this compound) to displace a known high-affinity radiolabeled ligand (e.g., [³H]-Niacin) from the receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Assay Setup: In a 96-well plate, combine the GPR109A-expressing membranes, a fixed concentration of the radioligand (e.g., [³H]-Niacin, typically at its Kₔ concentration), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes (and any bound radioligand) are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Characterization: Gαi Pathway (cAMP Assay)

Rationale: To determine if the compound is an agonist, antagonist, or inverse agonist, we must measure its effect on the canonical Gαi signaling pathway. Agonists will inhibit cAMP production, while antagonists will block the effect of a known agonist.

Protocol:

-

Cell Culture: Use a GPR109A-expressing cell line (e.g., CHO-K1) plated in a 96- or 384-well plate.

-

Compound Treatment (Agonist Mode): Treat the cells with a range of concentrations of this compound.

-

cAMP Stimulation: Add a fixed concentration of a cAMP-stimulating agent, such as Forskolin, to all wells (except the negative control). Forskolin directly activates adenylyl cyclase.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis (Agonist Mode): Plot the cAMP signal against the log concentration of the test compound. An agonist will produce a dose-dependent decrease in the Forskolin-stimulated cAMP signal. Fit the curve to determine the EC₅₀ (potency) and the maximum inhibition (efficacy).

-

Antagonist Mode (if no agonist activity is observed): Pre-incubate the cells with the test compound before adding a known GPR109A agonist (like niacin) at its EC₈₀ concentration. An antagonist will block the niacin-induced decrease in cAMP in a dose-dependent manner, allowing for the calculation of an IC₅₀.

Functional Characterization: β-Arrestin Recruitment Assay

Rationale: This assay is crucial for identifying potential biased agonism. It directly measures the recruitment of β-arrestin to the activated GPR109A receptor, independent of G-protein signaling.[10][14]

Protocol:

-

Assay System: Utilize a specialized cell line engineered for β-arrestin recruitment assays. A common platform is the PathHunter® system (DiscoverX), where the receptor is tagged with an enzyme fragment (ProLink) and β-arrestin is tagged with the complementing fragment (Enzyme Acceptor).[10] Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

-

Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate for a period sufficient for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

-

Signal Detection: Add the substrate for the complemented enzyme and measure the chemiluminescent signal using a luminometer.

-